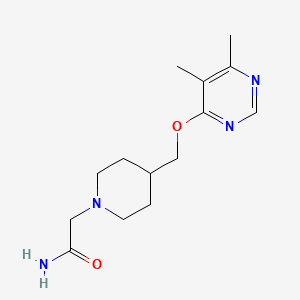

2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)acetamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was first identified in the 1990s as a compound with anti-tumor properties, and since then, it has been the subject of extensive research.

Applications De Recherche Scientifique

Synthesis of Antimicrobial Agents

A study highlighted the synthesis of antimicrobial agents using a series of pyrimidinones and oxazinones derivatives, showcasing the compound's role in developing new antibacterial and antifungal treatments comparable to established drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anti-Inflammatory and Analgesic Agents

Another application involves the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds showed promising analgesic and anti-inflammatory activities, with select compounds demonstrating significant COX-2 inhibitory activity, suggesting potential for drug development (Abu‐Hashem et al., 2020).

Polymeric Coordination Complexes

Research into tautomeric amidines interacting with 3-ferrocenylmethylidene-2,4-pentanedione resulted in the formation of polymeric coordination complexes of potassium ferrocenyl-(hexahydro)pyrimidoxides. This showcases the compound's utility in forming intricate chemical structures with potential applications in materials science (Klimova et al., 2013).

Antimicrobial Nano-Materials

The compound's derivatives have been explored for antimicrobial activities, particularly against pathogenic bacteria and Candida species. Some derivatives demonstrated significant effectiveness against fungi, indicating the compound's potential in developing antimicrobial materials or agents (Mokhtari & Pourabdollah, 2013).

Insecticidal and Antibacterial Potential

Pyrimidine linked pyrazole heterocyclics synthesized through microwave irradiative cyclocondensation were evaluated for their insecticidal and antibacterial potential. These compounds showed promising activity against Pseudococcidae insects and selected microorganisms, highlighting the compound's potential in agricultural pest control and bacterial infection treatment (Deohate & Palaspagar, 2020).

Mécanisme D'action

Target of Action

A structurally similar compound, pirimicarb, is known to inhibit acetylcholinesterase activity

Mode of Action

If it shares a similar mechanism with Pirimicarb, it might interact with its target by inhibiting the activity of acetylcholinesterase . This inhibition could potentially disrupt the normal function of the nervous system in certain organisms.

Biochemical Pathways

If it acts similarly to pirimicarb, it might affect the cholinergic pathway by inhibiting acetylcholinesterase . This could lead to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of neurons.

Result of Action

If it acts similarly to Pirimicarb, it might cause overstimulation of neurons due to the inhibition of acetylcholinesterase .

Propriétés

IUPAC Name |

2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-10-11(2)16-9-17-14(10)20-8-12-3-5-18(6-4-12)7-13(15)19/h9,12H,3-8H2,1-2H3,(H2,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSVKMXXIWOSLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)CC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide](/img/structure/B2890993.png)

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2890998.png)

![4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2891010.png)